3-(3-methylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-[(3-METHYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-METHYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-METHYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridopyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridopyrimidine oxides, while substitution reactions can introduce various functional groups onto the core structure.
Scientific Research Applications
3-[(3-METHYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in DNA repair.
Biology: The compound’s interactions with biological macromolecules make it a valuable tool in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(3-METHYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair, leading to the accumulation of DNA damage and cell death in cancer cells . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Shares a similar core structure but with different substituents.
Pyrano[2,3-d]pyrimidine: Another related compound with a different ring system.
Pyrido[3,4-d]pyrimidine: Similar in structure but with variations in the position of nitrogen atoms.
Uniqueness
3-[(3-METHYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substituents and the resulting biological activity. Its ability to inhibit PARP-1 distinguishes it from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C21H17N3O2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-[(3-methylphenyl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H17N3O2/c1-15-7-5-8-16(13-15)14-23-20(25)18-11-6-12-22-19(18)24(21(23)26)17-9-3-2-4-10-17/h2-13H,14H2,1H3 |
InChI Key |
GJFXCUJFOJYVHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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